molecular formula C9H8ClFO2 B13298901 2-(3-Chloro-4-methylphenyl)-2-fluoroacetic acid

2-(3-Chloro-4-methylphenyl)-2-fluoroacetic acid

Cat. No.: B13298901
M. Wt: 202.61 g/mol
InChI Key: LFCROTDAOGVYIE-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methylphenyl)-2-fluoroacetic acid is an organic compound with a molecular structure that includes a chloro-substituted phenyl ring and a fluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methylphenyl)-2-fluoroacetic acid typically involves the reaction of 3-chloro-4-methylphenylboronic acid with fluoroacetic acid under specific conditions. The reaction is often catalyzed by palladium-based catalysts and may require the use of solvents such as ethanol or acetic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methylphenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(3-Chloro-4-methylphenyl)-2-fluoroacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylphenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The chloro and fluoro groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-4-methylphenyl)-2-fluoroacetic acid is unique due to the presence of both chloro and fluoro substituents, which can significantly impact its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

2-(3-chloro-4-methylphenyl)-2-fluoroacetic acid

InChI

InChI=1S/C9H8ClFO2/c1-5-2-3-6(4-7(5)10)8(11)9(12)13/h2-4,8H,1H3,(H,12,13)

InChI Key

LFCROTDAOGVYIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C(=O)O)F)Cl

Origin of Product

United States

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